molecular formula C24H28N2O3 B6092954 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one

3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Numéro de catalogue: B6092954
Poids moléculaire: 392.5 g/mol
Clé InChI: XXRYJRJXQPKROL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders. It belongs to the class of compounds known as selective kappa opioid receptor antagonists.

Mécanisme D'action

The kappa opioid receptor is a G protein-coupled receptor that is widely distributed throughout the brain and plays a role in the regulation of mood, emotions, and pain perception. 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one binds to the kappa opioid receptor and blocks its activity, leading to an increase in the release of dopamine and other neurotransmitters that are associated with positive mood and reward.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is associated with reward and motivation. It also decreases the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which are elevated in individuals with depression and anxiety disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one is its high selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. However, its limited solubility in water and low bioavailability may pose challenges for its use in preclinical and clinical studies.

Orientations Futures

Future research on 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one could focus on its potential therapeutic effects on specific neuropsychiatric disorders such as major depression, anxiety disorders, and substance abuse disorders. Further studies could also investigate the optimal dosing and administration regimens for this compound, as well as its safety and tolerability in humans.

Méthodes De Synthèse

The synthesis of 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves several steps, starting with the reaction of 4-hydroxycoumarin with 2-bromoacetophenone to yield 3-(2-bromoacetyl)-4-hydroxycoumarin. The intermediate is then reacted with 2-phenylethylamine and 2-(2-hydroxyethyl)piperazine to form the final product, this compound.

Applications De Recherche Scientifique

3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been the subject of several preclinical and clinical studies investigating its potential therapeutic effects on neuropsychiatric disorders. These studies have shown that this compound has a high affinity for the kappa opioid receptor and can effectively block its activity.

Propriétés

IUPAC Name

3-[[3-(2-hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-15-11-21-17-25(13-14-26(21)12-10-19-6-2-1-3-7-19)16-20-18-29-23-9-5-4-8-22(23)24(20)28/h1-9,18,21,27H,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRYJRJXQPKROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=COC3=CC=CC=C3C2=O)CCO)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.